![molecular formula C13H28O2Si B1529689 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol CAS No. 117107-08-1](/img/structure/B1529689.png)
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
Overview
Description
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol core with a tert-butyldimethylsilyl ether group attached to the hydroxyl group. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis and as a protecting group for alcohols.
Synthetic Routes and Reaction Conditions:
Synthesis from Cyclohexan-1-ol: The compound can be synthesized by reacting cyclohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction typically proceeds at room temperature and under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the silyl ether group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like RLi, RMgX, or electrophiles like RCOCl.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various silyl ether derivatives.
Scientific Research Applications
Chemistry: The compound is widely used as a protecting group for alcohols in organic synthesis. Its stability under a variety of reaction conditions makes it ideal for multi-step synthetic routes. Biology: In synthetic glycobiology, it serves as a versatile reagent for the production of complex carbohydrates. Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of bioactive molecules. Industry: The compound is used in the manufacturing of specialty chemicals and materials, leveraging its protective properties to enhance the efficiency of chemical processes.
Mechanism of Action
The mechanism by which 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol exerts its effects involves its role as a protecting group. The silyl ether group protects the hydroxyl group from reacting with strong bases, nucleophiles, and oxidants. This protection is crucial in multi-step organic synthesis, allowing chemists to selectively modify other parts of the molecule without affecting the hydroxyl group.
Molecular Targets and Pathways Involved:
Protecting Group Chemistry: The silyl ether group interacts with various reagents, preventing unwanted side reactions.
Synthetic Pathways: It is used in the synthesis of complex organic molecules, where its stability and ease of removal are advantageous.
Comparison with Similar Compounds
Tetrahydropyranyl (THP) Ethers: Another common protecting group for alcohols, but less stable than silyl ethers.
Trimethylsilyl (TMS) Ethers: Less stable and more prone to hydrolysis compared to tert-butyldimethylsilyl ethers.
Uniqueness:
Stability: The tert-butyldimethylsilyl group is significantly more stable than other silyl groups, making it more suitable for a wider range of reactions.
Versatility: Its ability to withstand strong bases, nucleophiles, and oxidants makes it a preferred choice in complex synthetic routes.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBYRRSNLLPMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


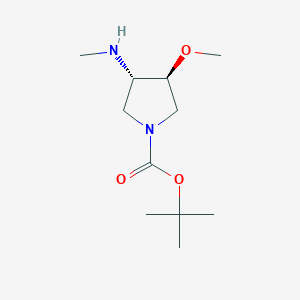
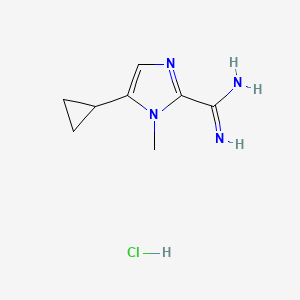
![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)
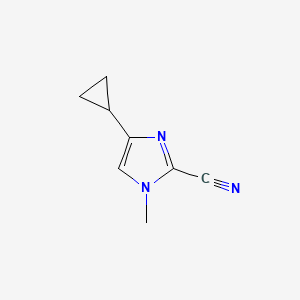
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)
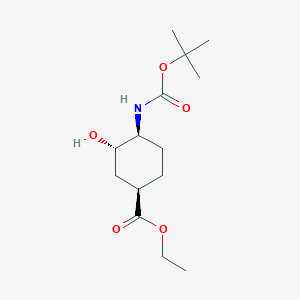
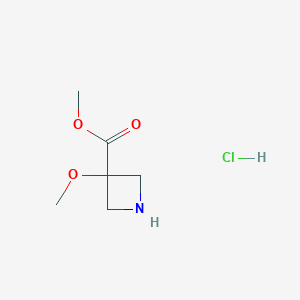


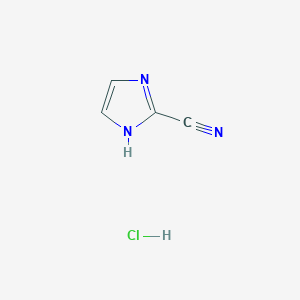
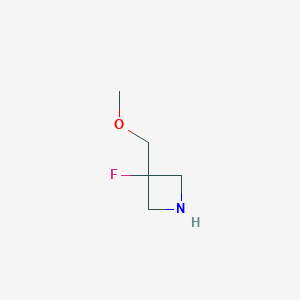
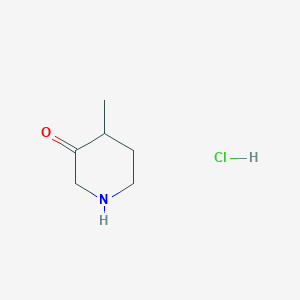

![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)
